Nocolok Zn Flux

Description

Properties

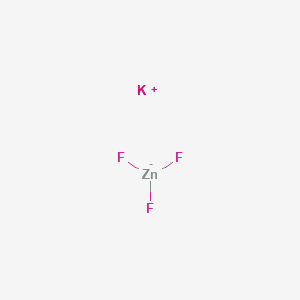

CAS No. |

13827-02-6 |

|---|---|

Molecular Formula |

F3KZn |

Molecular Weight |

161.5 g/mol |

IUPAC Name |

potassium;zinc;trifluoride |

InChI |

InChI=1S/3FH.K.Zn/h3*1H;;/q;;;+1;+2/p-3 |

InChI Key |

DPYIKVADDNJMDC-UHFFFAOYSA-K |

SMILES |

F[Zn-](F)F.[K+] |

Canonical SMILES |

[F-].[F-].[F-].[K+].[Zn+2] |

physical_description |

DryPowde |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nocolok Zinc Flux is synthesized through a liquid-phase process involving aluminum hydroxide, hydrofluoric acid, and potassium hydroxide. The reaction conditions are carefully controlled to ensure the production of a high-quality flux with consistent properties .

Industrial Production Methods: In industrial settings, Nocolok Zinc Flux is produced in large batches using a water-based process. The raw materials are mixed and reacted to form potassium zinc fluoride, which is then dried and milled into a fine white powder. The final product is packaged in various forms, including paper bags and cardboard drums, to meet the needs of different applications .

Chemical Reactions Analysis

Types of Reactions: Nocolok Zinc Flux primarily undergoes reduction and substitution reactions during the brazing process. When heated in contact with aluminum, the flux decomposes to release potassium fluoroaluminates and elemental zinc .

Common Reagents and Conditions: The primary reagents involved in the reactions of Nocolok Zinc Flux are aluminum-silicon filler metals and aluminum substrates. The brazing process typically occurs at temperatures between 565°C and 572°C, where the flux becomes reactive and facilitates the formation of a zinc-rich diffusion layer .

Major Products Formed: The major products formed during the brazing process include potassium fluoroaluminates and a zinc-rich diffusion layer on the aluminum surface. These products enhance the corrosion resistance and mechanical properties of the brazed joint .

Scientific Research Applications

Nocolok Zn Flux is a brazing agent primarily used in the aluminum brazing process to join aluminum components. It enhances corrosion resistance by creating a zinc-rich diffusion layer on the aluminum surface during brazing.

Scientific Research Applications

This compound has diverse applications across scientific research and industry. It is used in chemistry to study flux-assisted brazing mechanisms and the formation of diffusion layers. In the automotive industry, it is employed in the production of heat exchangers, radiators, and other components requiring strong, corrosion-resistant joints. Researchers in materials science use this compound to study the effects of zinc diffusion on aluminum alloy properties and to develop new brazing techniques and materials for various industrial applications.

Corrosion Resistance Testing

Components brazed with this compound exhibit enhanced corrosion resistance in stagnant water conditions compared to those treated with standard fluxes. Combining this compound with other flux types, such as Nocolok Li Flux, further improves performance . Soaking tests have demonstrated that parts treated with this compound maintain structural integrity over extended periods when immersed in demineralized water, highlighting its effectiveness in real-world applications.

Diffusion Profiles

The depth of diffusion profiles for all mock-up samples is approximately 120 microns . The maximum zinc concentration for lower flux loads ranges from 1.2% to 1.4%, while higher flux loads range from 2.5% . These values are typical for tubes coated with this compound, with the zinc content in the fillet being well-balanced with the zinc concentration on the tube surface .

Data Table

| Test Condition | Zinc Concentration (%) | Corrosion Rate (mm/year) | Comments |

|---|---|---|---|

| Standard Flux | 0.5 | 0.15 | Baseline for comparison |

| This compound (3 g/m²) | 1.2 | 0.05 | Significant reduction in corrosion rate |

| This compound (6 g/m²) | 2.5 | 0.02 | Enhanced protection observed |

Automotive Industry

This compound is primarily used in producing automotive condensers and next-generation evaporators . It is also suitable for heat exchangers, radiators, and other components that require strong, corrosion-resistant joints.

Alternative to Zinc-Coated Materials

This compound is an alternative to zinc-coated tubes or zinc-coated brazing sheets and extrusions for corrosion protection . It allows for the modification of precise zinc levels in a more controlled manner due to the increased flexibility in handling the fine powder .

Brazing Process

Successful brazing is feasible with a this compound load of just 3 – 5 g/m² . This material provides both flux and zinc, reducing overall flux consumption . The melting behavior and compatibility with appropriate coating binder systems have been researched and optimized in collaboration with customers .

Combination with Nocolok Li Flux

Mechanism of Action

The primary mechanism of action of Nocolok Zinc Flux involves the removal of the oxide layer on the aluminum surface and the formation of a zinc-rich diffusion layer. When the flux is heated in contact with aluminum, it decomposes to release potassium fluoroaluminates and elemental zinc. The potassium fluoroaluminates dissolve the oxide layer, allowing the filler metal to flow and form a strong bond. The elemental zinc diffuses into the aluminum surface, creating a zinc-rich layer that enhances corrosion resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Standard NOCOLOK® Flux (K₃AlF₆)

- Mechanism : Standard flux removes aluminum oxides during brazing but provides minimal post-braze corrosion protection due to its water-soluble residue.

- Performance : In SWAAT (Seawater Acetic Acid Test), parts brazed with standard flux showed 65 µm tube wall thinning after 60 days, with high variability (±81.2 µm), indicating inconsistent protection .

- Application : Suitable for general-purpose brazing but lacks sacrificial or long-term anti-corrosion properties .

NOCOLOK® Li Flux (Li₃AlF₆)

- Mechanism : Reduces post-braze residue solubility in water, delaying corrosion under stagnant conditions. Enhances intergranular corrosion resistance by stabilizing filler metal phases .

- Performance :

- Synergy with Zn Flux : Combined use (91.7% Zn Flux + 8.3% Li Flux) achieved synergistic effects:

NOCOLOK® Sil Flux

- Mechanism : Designed for CO₂ laser brazing, improves energy absorption via Si particle dispersion on aluminum surfaces .

- Performance : Increases relative emissivity by 40% compared to uncoated aluminum, enabling efficient melting at high power densities .

- Differentiation : Focused on laser applications rather than corrosion resistance, making it less comparable to Zn/Li fluxes .

Key Research Findings and Data

Table 1: Comparative Performance in Corrosion Tests

| Flux Type | SWAAT Thinning (60 days) | Stagnant Water Thinning (60 days) | Zn Diffusion Depth |

|---|---|---|---|

| Standard NOCOLOK® Flux | 65 ± 81.2 µm | 65 µm | N/A |

| NOCOLOK® Zn Flux | 30 ± 10.9 µm | 30 µm | 120 µm |

| NOCOLOK® Zn + Li Flux | 15 ± 5.4 µm | 15 µm | 120 µm |

Notes:

Table 2: Chemical and Functional Properties

Compatibility and Application Considerations

- Industrial Limitations: NOCOLOK® Zn Flux cannot be combined with organic binders due to chemical reactions, unlike Li or standard fluxes .

- Optimal Load : 10 g/m² Zn Flux (4 g/m² metallic Zn) ensures sufficient sacrificial protection without excessive residue .

Biological Activity

Nocolok Zn Flux is a specialized flux used in the brazing of aluminum components, particularly in applications requiring improved corrosion resistance. Its biological activity, while not typically the primary focus of research, can be inferred from its chemical interactions and the implications of its use in various industrial applications. This article explores the biological activity of this compound, highlighting its characteristics, experimental findings, and potential implications for health and the environment.

Chemical Composition and Properties

This compound is primarily composed of potassium fluoroaluminates and zinc compounds. It operates as a reactive flux that generates a protective layer on aluminum surfaces during brazing. The key components include:

- Potassium Fluoroaluminate : Serves as the primary fluxing agent.

- Zinc Compounds : React during the brazing process to form a sacrificial layer that enhances corrosion resistance.

The flux is characterized by its low solubility in water (0.2% to 0.4%), which contributes to its effectiveness in maintaining a stable residue post-brazing .

Biological Activity and Corrosion Resistance

The biological activity of this compound can be examined through its impact on corrosion resistance in aluminum alloys, particularly under stagnant water conditions. Research indicates that the zinc particles generated during the brazing process react with the aluminum alloy surface, forming an external layer that significantly improves corrosion resistance . This is particularly relevant in environments where aluminum components are exposed to moisture, as corrosion can lead to structural failures.

Case Studies and Experimental Findings

-

Corrosion Resistance Testing :

- A study demonstrated that components brazed with this compound exhibited enhanced resistance to corrosion in stagnant water conditions compared to those treated with standard fluxes. The combination of this compound with other flux types (e.g., Nocolok Li Flux) further improved performance .

- Soaking tests indicated that parts treated with this compound maintained structural integrity over extended periods when immersed in demineralized water, showcasing its effectiveness in real-world applications .

- Diffusion Profiles :

Data Tables

| Test Condition | Zinc Concentration (%) | Corrosion Rate (mm/year) | Comments |

|---|---|---|---|

| Standard Flux | 0.5 | 0.15 | Baseline for comparison |

| This compound (3 g/m²) | 1.2 | 0.05 | Significant reduction in corrosion rate |

| This compound (6 g/m²) | 2.5 | 0.02 | Enhanced protection observed |

Q & A

Q. How can researchers design experiments to decouple flux chemistry effects from process parameters?

- Methodological Answer: Fractional factorial designs (e.g., Taguchi methods) systematically vary flux composition (K/AlF₄ ratio) while holding PFR and temperature constant. Response surface methodology (RSM) identifies optimal parameter combinations. In-situ Raman spectroscopy tracks phase transitions during heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.